molecular formula C8H10N2O B2718297 2-(Cyclopropylmethoxy)pyrazine CAS No. 2199572-33-1

2-(Cyclopropylmethoxy)pyrazine

Cat. No.: B2718297
CAS No.: 2199572-33-1
M. Wt: 150.181
InChI Key: IPNQKYOSRRTWCY-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with a cyclopropylmethoxy group. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)pyrazine typically involves the reaction of pyrazine derivatives with cyclopropylmethanol. One common method is the nucleophilic substitution reaction where pyrazine is reacted with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methoxypyrazine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-Ethoxypyrazine: Contains an ethoxy group, differing in the alkyl chain length.

    2-(Cyclopropylmethoxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness: 2-(Cyclopropylmethoxy)pyrazine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(1)6-11-8-5-9-3-4-10-8/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQKYOSRRTWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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